molecular formula C20H16Cl2N4O3 B12156538 2-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid

2-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid

Cat. No.: B12156538
M. Wt: 431.3 g/mol
InChI Key: XOFCORYPDQIUQJ-UHFFFAOYSA-N
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Description

2-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorophenyl group, an imidazopyridine ring, and a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid typically involves multiple steps, including the formation of the imidazopyridine ring and the subsequent attachment of the dichlorophenyl and benzoic acid groups. Common synthetic routes may involve:

    Formation of the Imidazopyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors under specific conditions, such as the use of strong acids or bases and elevated temperatures.

    Attachment of the Dichlorophenyl Group: This step may involve nucleophilic substitution reactions where the dichlorophenyl group is introduced using reagents like dichlorobenzene derivatives.

    Coupling with Benzoic Acid: The final step often involves coupling the imidazopyridine intermediate with benzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for higher yields and purity. This might include continuous flow reactors, automated synthesis systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce certain functional groups within the molecule.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other substituents using nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects in cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its dichlorophenyl group and imidazopyridine ring provide distinct chemical properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C20H16Cl2N4O3

Molecular Weight

431.3 g/mol

IUPAC Name

2-[[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoic acid

InChI

InChI=1S/C20H16Cl2N4O3/c21-13-6-3-5-12(16(13)22)18-17-15(23-10-24-17)8-9-26(18)20(29)25-14-7-2-1-4-11(14)19(27)28/h1-7,10,18H,8-9H2,(H,23,24)(H,25,29)(H,27,28)

InChI Key

XOFCORYPDQIUQJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C2=C1NC=N2)C3=C(C(=CC=C3)Cl)Cl)C(=O)NC4=CC=CC=C4C(=O)O

Origin of Product

United States

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